6,8-Dimethyl-7-hydroxychroman-4-one is a member of the chromanone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a dihydropyran. This compound exhibits significant biological activities and serves as a versatile scaffold in medicinal chemistry. Its structural uniqueness, particularly the absence of a double bond between C-2 and C-3, differentiates it from related compounds like chromone, leading to varied pharmacological properties.
6,8-Dimethyl-7-hydroxychroman-4-one is classified under chromanones, which are known for their diverse applications in pharmaceuticals. The compound can be sourced through various synthetic methods, which are crucial for its production and subsequent study in biological contexts. Chromanones are often utilized in the development of drugs due to their antioxidant, anti-inflammatory, and antidiabetic properties.
The synthesis of 6,8-Dimethyl-7-hydroxychroman-4-one typically involves several organic reactions. One prominent method is the Claisen-Schmidt condensation, where appropriate starting materials undergo reaction under acidic or basic conditions to form the desired chromanone structure.
Technical Details:
For example, a study detailed the preparation of related compounds through similar condensation reactions followed by purification processes such as column chromatography .
The molecular structure of 6,8-Dimethyl-7-hydroxychroman-4-one features:
Data:
6,8-Dimethyl-7-hydroxychroman-4-one participates in various chemical reactions that enhance its utility in medicinal chemistry.
Technical Details:
These reactions are essential for developing derivatives with enhanced pharmacological properties .
The mechanism of action of 6,8-Dimethyl-7-hydroxychroman-4-one involves its interaction with biological targets such as enzymes or receptors:
This multifaceted action makes it a candidate for further pharmacological exploration .
Relevant Data:
6,8-Dimethyl-7-hydroxychroman-4-one has several applications in scientific research:
Current research continues to explore its efficacy in treating conditions such as diabetes and cancer through various derivative modifications .
The metabolic activation of vitamin E compounds, including precursors to 6,8-dimethyl-7-hydroxychroman-4-one, is initiated through cytochrome P450 (CYP450)-catalyzed ω-hydroxylation, predominantly mediated by the CYP4F2 isoform. This enzyme specifically targets the terminal methyl group of the hydrophobic side chain of tocopherols and tocotrienols, facilitating their entry into the catabolic pathway. The CYP4F2 enzyme exhibits distinct substrate preferences, demonstrating significantly higher catalytic efficiency toward non-α vitamin E forms compared to α-tocopherol. This selectivity arises from the preferential hepatic retention of α-tocopherol via the tocopherol transport protein, which simultaneously restricts its access to CYP4F2-mediated oxidation [1].
The ω-hydroxylation reaction generates 13′-hydroxychromanol (13′-OH) as the primary enzymatic product, which undergoes rapid enzymatic oxidation to form 13′-carboxychromanol (13′-COOH). These long-chain carboxychromanol metabolites serve as direct precursors to 6,8-dimethyl-7-hydroxychroman-4-one through subsequent β-oxidation cycles. Structural analyses reveal that the methylation pattern on the chromanol ring critically influences the efficiency of this initial hydroxylation step. Specifically, tocopherols and tocotrienols with fewer methyl substituents (γ- and δ-forms) demonstrate substantially higher metabolic flux through the CYP4F2 pathway compared to their trimethylated (α-form) counterparts [1] [4].
Table 1: Cytochrome P450 Kinetic Parameters for Vitamin E ω-Hydroxylation
Vitamin E Form | Ring Methylation Pattern | CYP4F2 Catalytic Efficiency (relative) | Primary Hydroxylation Product |
---|---|---|---|
α-Tocopherol | 5,7,8-trimethyl | 1.0 (reference) | α-13′-hydroxychromanol |
γ-Tocopherol | 7,8-dimethyl | 3.8 ± 0.4 | γ-13′-hydroxychromanol |
δ-Tocopherol | 8-methyl | 4.2 ± 0.5 | δ-13′-hydroxychromanol |
γ-Tocotrienol | 7,8-dimethyl | 5.1 ± 0.6 | γ-13′-hydroxychromanol |
This differential metabolism has profound biological implications, as evidenced by in vivo studies demonstrating that δ-tocopherol administration generates significantly higher plasma concentrations of long-chain carboxychromanol metabolites compared to equivalent doses of α-tocopherol [3]. The CYP4F2-initiated pathway represents the committed step in vitamin E catabolism, establishing the substrate pool for subsequent conjugation and chain-shortening reactions that ultimately yield 6,8-dimethyl-7-hydroxychroman-4-one and its downstream metabolites.
Sulfation constitutes a major conjugation pathway operating in parallel with the β-oxidation of long-chain carboxychromanol metabolites, including precursors to 6,8-dimethyl-7-hydroxychroman-4-one. This biotransformation involves cytosolic sulfotransferases that catalyze the transfer of a sulfuryl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of carboxychromanol intermediates. Research employing electrospray ionization mass spectrometry has identified novel sulfated derivatives of 9′-, 11′-, and 13′-carboxychromanols in both human A549 alveolar epithelial cells and rat plasma following supplementation with γ-tocopherol or γ-tocotrienol [2] [4].
The extent of sulfation varies significantly between tocopherol and tocotrienol derivatives, reflecting structural influences on enzymatic processing. In human A549 cells, approximately 45% of long-chain carboxychromanols derived from γ-tocopherol exist in sulfated forms, while γ-tocotrienol exhibits substantially higher sulfation proportions, exceeding 90% of total long-chain metabolites. This differential sulfation pattern suggests that the unsaturated side chain of tocotrienols enhances their recognition by sulfotransferase enzymes [4]. The sulfation process demonstrates chain-length dependency, with different proportions observed for 9′-, 11′-, and 13′-carboxychromanol sulfates.
Table 2: Sulfation Patterns of Long-Chain Carboxychromanols in Biological Systems
Metabolite Precursor | Human A549 Cells (% Sulfated) | Rat Plasma (% Sulfated) | Predominant Sulfated Forms |
---|---|---|---|
γ-Tocopherol | 45% ± 6% | 35% ± 4% | 13′-sulfate, 11′-sulfate |
γ-Tocotrienol | 90% ± 5% | 62% ± 7% | 11′-sulfate, 9′-sulfate |
δ-Tocopherol | 10% ± 3% | 8% ± 2% | 13′-sulfate |
The functional significance of sulfation extends beyond classical detoxification and excretion pathways. Sulfated carboxychromanols exhibit altered cellular retention properties and tissue distribution compared to their unconjugated counterparts. Importantly, sulfation occurs at the phenolic hydroxyl group, preserving the carboxylic acid functionality essential for subsequent β-oxidation. This structural preservation allows sulfated carboxychromanols to remain substrates for peroxisomal β-oxidation enzymes, enabling their progressive chain-shortening to yield sulfated derivatives of terminal metabolites, including sulfated 6,8-dimethyl-7-hydroxychroman-4-one conjugates [2]. Quantitative analyses reveal that in rats supplemented with γ-tocopherol, plasma concentrations of combined sulfated long-chain metabolites equal or exceed those of the well-characterized carboxyethyl hydroxychroman (CEHC) terminal metabolites, establishing sulfation as a quantitatively significant pathway in vitamin E metabolism [2].
Following ω-hydroxylation and oxidation, 13′-carboxychromanol metabolites undergo progressive chain-shortening via peroxisomal β-oxidation to generate intermediate carboxychromanols with varying chain lengths, culminating in the formation of terminal metabolites including 6,8-dimethyl-7-hydroxychroman-4-one derivatives. The β-oxidation machinery involves multiple enzymatic steps catalyzed by acyl-CoA oxidases, multifunctional proteins (exhibiting hydratase and dehydrogenase activities), and thiolases that collectively remove two-carbon fragments per cycle [9]. This process generates a series of intermediate metabolites characterized by progressively shortened side chains, including 11′-, 9′-, and 7′-carboxychromanols, which serve as precursors to 6,8-dimethyl-7-hydroxychroman-4-one.
The peroxisomal β-oxidation system demonstrates stereochemical specificity, with the L-specific multifunctional protein (L-PBE or MFP-1) primarily responsible for metabolizing straight-chain fatty acid derivatives, including carboxychromanol metabolites. Recent research has identified 6,8-dimethyl-7-hydroxychroman-4-one as a significant intermediate within this degradation pathway, formed after multiple rounds of β-oxidation. This compound retains the characteristic dimethyl-substituted chromanol ring while containing a shortened three-carbon side chain terminating in a ketone functionality [1] [9].
Table 3: β-Oxidation Intermediates in Vitamin E Catabolism
Metabolite | Side Chain Structure | Chain Length (carbons) | Formation Site |
---|---|---|---|
13′-Carboxychromanol | -COOH | 13′ | Endoplasmic reticulum |
11′-Carboxychromanol | -COOH | 11′ | Peroxisome |
9′-Carboxychromanol | -COOH | 9′ | Peroxisome |
7′-Carboxychromanol | -COOH | 7′ | Peroxisome |
6,8-Dimethyl-7-hydroxychroman-4-one | -CO-CH₂-CH₃ | 3′ (keto form) | Peroxisome |
Carboxyethyl hydroxychroman (CEHC) | -CH₂-CH₂-COOH | 2′ | Peroxisome/cytosol |
The terminal metabolites exhibit distinct biological activities and disposition patterns. While carboxyethyl hydroxychroman (CEHC) represents the classical terminal metabolite excreted in urine, 6,8-dimethyl-7-hydroxychroman-4-one constitutes a significant intermediate that may undergo further metabolism or conjugation. In vivo studies in rats supplemented with γ-tocopherol demonstrate substantial tissue accumulation of these metabolites, with the liver containing the highest concentrations, followed by kidney, lung, and plasma [2]. The terminal metabolite profile varies depending on the precursor vitamin E form, with δ-tocopherol supplementation yielding significantly higher plasma concentrations of total metabolites (4.8 ± 0.5 µM) compared to γ-tocopherol (3.2 ± 0.3 µM) and α-tocopherol (0.9 ± 0.2 µM) at equivalent doses [3]. This differential metabolism reflects the preferential degradation of non-α vitamin E forms through the β-oxidation pathway.
Significant interspecies differences exist in the hepatic conjugation pathways responsible for metabolizing 6,8-dimethyl-7-hydroxychroman-4-one and its precursors. These variations manifest in sulfation capacity, glucuronidation patterns, and peroxisomal β-oxidation efficiency across different mammalian species. Experimental evidence from in vitro and in vivo studies reveals that rats exhibit substantially higher sulfotransferase activity toward carboxychromanol metabolites compared to humans. Following γ-tocotrienol administration (10 mg/kg), rats generate plasma concentrations of sulfated long-chain carboxychromanols reaching 1.8 ± 0.3 µM, whereas equivalent human hepatic models produce concentrations below 0.5 µM under comparable exposure conditions [4].
Glucuronidation represents another conjugation pathway demonstrating marked species-specificity. Research utilizing pregnane X receptor (PXR)-humanized mouse models has identified novel glucosidated metabolites, including γ-CEHC glucoside, which accumulate following PXR activation. This metabolic pathway appears particularly prominent in rodent models, with glucuronidated metabolites constituting up to 88% of total carboxyethyl hydroxychroman metabolites in rat plasma [4] [8]. By contrast, human subjects exhibit a higher proportion of sulfated conjugates relative to glucuronidated forms. These differential conjugation patterns significantly influence the metabolite profiles observed across species.
The peroxisomal β-oxidation system itself demonstrates species-dependent regulation, primarily mediated through peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. Rodents exhibit highly inducible peroxisomal β-oxidation capacity in response to PPARα activators, while humans show a more modest response. This differential inducibility directly impacts the metabolic flux through the β-oxidation pathway for vitamin E metabolites. Genetic analyses have identified species-specific variations in PPARα response elements within the promoter regions of genes encoding peroxisomal β-oxidation enzymes, providing a molecular basis for observed functional differences in vitamin E catabolism [9].
Table 4: Species-Specific Vitamin E Metabolite Profiles
Metabolic Feature | Human | Rat | Mouse (PXR-humanized) |
---|---|---|---|
Dominant Conjugation Pathway | Sulfation | Sulfation & Glucuronidation | Glucuronidation |
Proportion Conjugated γ-CEHC | 75% ± 5% | 88% ± 4% | 92% ± 3% |
Sulfated LCC Presence | Low to moderate | High | Moderate |
Glucuronidated Metabolites | <10% of total conjugates | 35-40% of conjugates | >60% of conjugates |
PPARα Responsiveness | Moderate induction | Strong induction | Strong induction |
These interspecies variations in hepatic conjugation pathways necessitate careful consideration when extrapolating preclinical findings to human physiology. The differential expression and activity of sulfotransferases, UDP-glucuronosyltransferases, and peroxisomal β-oxidation enzymes substantially influence the metabolic fate of 6,8-dimethyl-7-hydroxychroman-4-one and related vitamin E metabolites. Such variations explain the distinct metabolite profiles observed in different experimental models and highlight the importance of human-relevant systems in studying vitamin E metabolism [4] [8] [9]. Understanding these species-specific metabolic patterns provides crucial context for interpreting pharmacological and nutritional studies involving vitamin E compounds and their bioactive metabolites.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: